molecular formula C21H24N2O2 B097105 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)- CAS No. 18300-60-2

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-

Cat. No.: B097105
CAS No.: 18300-60-2
M. Wt: 336.4 g/mol
InChI Key: FFJCFAKYCODHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-, commonly known as clozapine, is a tricyclic dibenzodiazepine derivative that is widely used in the treatment of schizophrenia. It was first synthesized in 1958 by Wander AG, Switzerland, and later introduced in the market in 1972. Clozapine is known to be an effective antipsychotic drug that has a unique mechanism of action and a broad range of therapeutic applications.

Mechanism of Action

The mechanism of action of clozapine is not fully understood, but it is believed to work by blocking the dopamine D4 receptors and serotonin 5-HT2A receptors in the brain. This results in a decrease in the levels of dopamine and serotonin in the brain, which helps to alleviate the symptoms of schizophrenia.
Biochemical and Physiological Effects:
Clozapine has a number of biochemical and physiological effects on the body. It has been found to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate brain activity. Clozapine has also been found to decrease the levels of glutamate in the brain, which is an excitatory neurotransmitter that can cause overstimulation. Additionally, clozapine has been found to have an anti-inflammatory effect on the body, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Clozapine has a number of advantages for lab experiments. It is a well-studied drug that has a unique mechanism of action and a broad range of therapeutic applications. It is also relatively easy to synthesize and is readily available. However, there are also some limitations to using clozapine in lab experiments. It can be difficult to work with due to its low solubility in water, and it can also be toxic in high doses.

Future Directions

There are a number of future directions for research on clozapine. One area of interest is in the development of new drugs that target the same receptors as clozapine but with fewer side effects. Another area of interest is in the development of new delivery methods for clozapine, such as transdermal patches or inhalers. Additionally, there is ongoing research into the use of clozapine in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.

Synthesis Methods

The synthesis of clozapine involves the reaction between 2-chloro-5-nitrobenzophenone and 3-morpholinopropionyl chloride in the presence of a base such as sodium hydride. The reaction results in the formation of clozapine, which is then purified by recrystallization. The yield of the reaction is typically around 50%.

Scientific Research Applications

Clozapine has been extensively studied and is known to have a wide range of therapeutic applications. It is primarily used in the treatment of schizophrenia, but it has also been found to be effective in the treatment of other psychiatric disorders such as bipolar disorder, depression, and anxiety disorders. Clozapine has also been studied in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Properties

18300-60-2

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C21H24N2O2/c24-21(11-12-22-13-15-25-16-14-22)23-19-7-3-1-5-17(19)9-10-18-6-2-4-8-20(18)23/h1-8H,9-16H2

InChI Key

FFJCFAKYCODHSP-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4

18300-60-2

synonyms

10,11-Dihydro-5-(3-morpholino-1-oxopropyl)-5H-dibenz[b,f]azepine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.